molecular formula C22H21ClN2O B6139779 6-chloro-N-cyclohexyl-2-phenylquinoline-4-carboxamide

6-chloro-N-cyclohexyl-2-phenylquinoline-4-carboxamide

Cat. No.: B6139779
M. Wt: 364.9 g/mol
InChI Key: HZJAPXJSJJMSDL-UHFFFAOYSA-N
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Description

6-chloro-N-cyclohexyl-2-phenylquinoline-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. It is characterized by a quinoline core structure substituted with a chloro group at the 6th position, a cyclohexyl group at the nitrogen atom, and a phenyl group at the 2nd position. This compound is of interest due to its potential biological activities and its role in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-cyclohexyl-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core through the Doebner reaction, which involves the condensation of aniline, 2-nitrobenzaldehyde, and pyruvic acid . Subsequent steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-cyclohexyl-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further explored for their biological activities.

Scientific Research Applications

6-chloro-N-cyclohexyl-2-phenylquinoline-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-N-cyclohexyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to interfere with bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinoline-4-carboxamide: Lacks the chloro and cyclohexyl groups.

    6-chloro-2-phenylquinoline-4-carboxamide: Lacks the cyclohexyl group.

    N-cyclohexyl-2-phenylquinoline-4-carboxamide: Lacks the chloro group.

Uniqueness

6-chloro-N-cyclohexyl-2-phenylquinoline-4-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chloro group enhances its reactivity, while the cyclohexyl group increases its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

IUPAC Name

6-chloro-N-cyclohexyl-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O/c23-16-11-12-20-18(13-16)19(22(26)24-17-9-5-2-6-10-17)14-21(25-20)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJAPXJSJJMSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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